2-Chloro-4-fluorophenylzinc iodide
Overview
Description
Preparation Methods
2-Chloro-4-fluorophenylzinc iodide can be synthesized through several methods. One common synthetic route involves the reaction of 2-chloro-4-fluoroiodobenzene with zinc powder in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include heating the mixture to reflux temperature to ensure complete conversion of the starting materials.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of high-purity reagents and controlled reaction conditions is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
2-Chloro-4-fluorophenylzinc iodide is known to undergo various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the zinc atom acts as a nucleophile and replaces a leaving group in another molecule.
Cross-Coupling Reactions: It is commonly used in Negishi cross-coupling reactions to form carbon-carbon bonds by reacting with organic halides in the presence of nickel or palladium catalysts.
Oxidation and Reduction Reactions: While specific examples of oxidation and reduction reactions involving this compound are less common, it can potentially undergo such reactions under appropriate conditions.
Common reagents used in these reactions include organic halides, nickel or palladium catalysts, and various solvents such as THF . The major products formed from these reactions depend on the specific reactants and conditions used but often include complex organic molecules with new carbon-carbon bonds .
Scientific Research Applications
2-Chloro-4-fluorophenylzinc iodide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-chloro-4-fluorophenylzinc iodide primarily involves its role as a nucleophile in chemical reactions. The zinc atom in the compound can form a bond with an electrophilic carbon atom in another molecule, facilitating the formation of new carbon-carbon bonds . This reactivity is exploited in various cross-coupling reactions, where the compound acts as a key intermediate .
Comparison with Similar Compounds
2-Chloro-4-fluorophenylzinc iodide can be compared with other organozinc compounds such as:
Phenylzinc iodide: Similar in structure but lacks the chloro and fluoro substituents, leading to different reactivity and applications.
2-Chlorophenylzinc iodide: Lacks the fluoro substituent, which can affect its reactivity and the types of reactions it can undergo.
4-Fluorophenylzinc iodide:
The presence of both chloro and fluoro substituents in this compound makes it unique and provides distinct reactivity patterns compared to its analogs .
Properties
IUPAC Name |
1-chloro-3-fluorobenzene-6-ide;iodozinc(1+) | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF.HI.Zn/c7-5-2-1-3-6(8)4-5;;/h1,3-4H;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZMHYDJPOXFOK-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=[C-]1)Cl)F.[Zn+]I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFIZn | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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